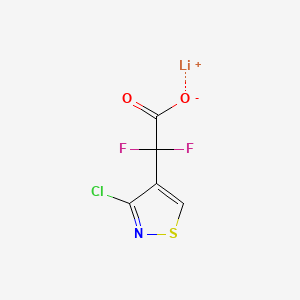
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that features a lithium ion coordinated to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of 3-chloro-1,2-thiazole with difluoroacetic acid in the presence of a lithium base. The reaction conditions may include:
- Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
- Temperature: Controlled temperatures ranging from -10°C to 25°C.
- Catalysts: Use of catalysts such as lithium diisopropylamide (LDA) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring safety protocols are in place.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole ring.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-(3-chloro-1,2-thiazol-4-yl)acetate
- Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2-fluoroacetate
- Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-dichloroacetate
Uniqueness
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of both chloro and difluoro groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C5HClF2LiNO2S |
|---|---|
Molecular Weight |
219.5 g/mol |
IUPAC Name |
lithium;2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C5H2ClF2NO2S.Li/c6-3-2(1-12-9-3)5(7,8)4(10)11;/h1H,(H,10,11);/q;+1/p-1 |
InChI Key |
UOYJFYPWEOGWMU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(C(=NS1)Cl)C(C(=O)[O-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-methoxy-phenyl)-propionic acid](/img/structure/B13476480.png)

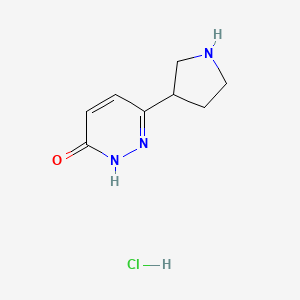
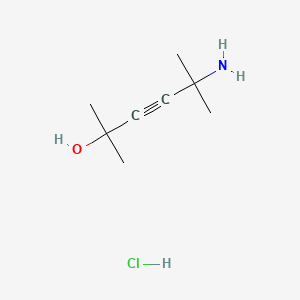
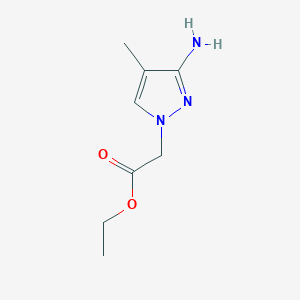

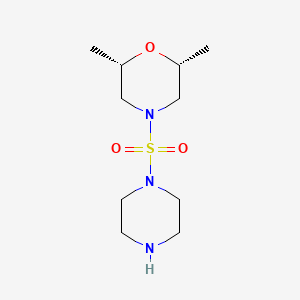
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
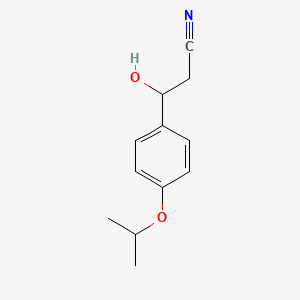
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)
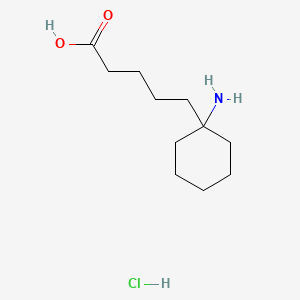
![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
